蛋白激酶抑制剂 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Protein kinase inhibitors (PKIs) are a type of enzyme inhibitor that blocks the action of one or more protein kinases . Protein kinases are enzymes that phosphorylate (add a phosphate group) to a protein and can modulate its function . The phosphate groups are usually added to serine, threonine, or tyrosine amino acids on the protein . PKIs are considered valuable drug prototypes, often referred to as ‘hit molecules’, in the early stages of drug development .

Synthesis Analysis

The development of specific drugs to inhibit protein kinases in cancer cells has been a major goal of academic and pharmaceutical industry research during the last three decades . Selective so-called chemogenomic protein kinase inhibitors can be used as tool compounds to identify their targets in phenotypic assay systems .

Molecular Structure Analysis

Protein kinases are challenging due to their hydrophobicity, flat surface, specificity, potency, etc . They are responsible for the transfer of a phosphate group from ATP to specific amino acids (usually serine, threonine, or tyrosine) on target proteins, which in turn can activate or inhibit their function .

Chemical Reactions Analysis

Covalent targeting has experienced a revival in the last decade, especially in the area of protein kinase inhibitor development . Generally, covalent inhibitors make use of an electrophilic moiety often termed “warhead” to react with a nucleophilic amino acid, most frequently a cysteine .

Physical And Chemical Properties Analysis

The physicochemical properties of 9351 non-redundant inhibitors present in the iPPI-DB and TIMBAL databases were analyzed to define a computational model for active compounds acting against PPI targets .

科学研究应用

Cancer Treatment

Protein kinases have historically been harnessed for the treatment of cancer . Many small-molecule protein kinase inhibitors that interact orthosterically with the protein kinase ATP binding pocket have been massively successful for oncological indications . For instance, different protein kinase C (PKC) isoforms play significant roles in cancer .

Cardiovascular Diseases

Protein kinase inhibitors have been used in the treatment of cardiovascular diseases . The role of different protein kinase C (PKC) isoforms in cardiovascular disease has been reviewed, with particular attention to PKC-family inhibitors .

Autoimmune and Inflammatory Processes

Protein kinases are being used for a growing number of conditions, including autoimmune and inflammatory processes . The inhibitors can modulate the immune response, providing a potential therapeutic approach for these conditions .

Neurological Disorders

The study’s focus on AAK1, associated with various neurological disorders, highlights the promise of targeted inhibitors . These findings open doors for innovative drug development, particularly in addressing unmet medical needs in conditions such as schizophrenia, Parkinson’s disease .

Viral Infections

Protein kinase inhibitors have shown promise in the treatment of viral infections . The abnormality of protein kinase activity is involved in the pathogenesis of viral infections, and targeted inhibitors can potentially provide effective treatment .

Drug Development

Protein kinases are one of the most significant drug targets in the human proteome . Recent attention has turned to the use of alternative allosteric binding mechanisms and improved drug platforms such as modified peptides to design protein kinase modulators with enhanced selectivity and other pharmacological properties .

Molecular Docking

Advances in the field of protein kinase modulators leverage molecular docking to model inhibitor–kinase interactions . This aids in the design of next-generation protein kinase modulators .

Degenerative Diseases

The abnormality of protein kinase activity is involved in the pathogenesis of degenerative diseases . Protein kinase inhibitors have become one of the most important drug targets in the 21st century, especially for degenerative diseases .

作用机制

Target of Action

Protein kinase inhibitors (PKIs) are a type of enzyme inhibitor that blocks the action of one or more protein kinases . Protein kinases are enzymes that phosphorylate (add a phosphate group) to a protein and can modulate its function . They play a vital role as a regulator of neoplasia, metastasis, and cytokine suppression . Human genome sequencing has discovered more than 500 kinases . Kinases such as tyrosine kinases, Rho kinase, Bruton tyrosine kinase, ABL kinases, and NAK kinases play an important role in the modulation of signaling pathways involved in both cancers and viral infections such as COVID .

Mode of Action

PKIs interact with their targets and cause changes in the phosphorylation state of proteins, which can modulate their function . They can be grouped into two categories based on their ability to phosphorylate tyrosine, serine, and threonine residues . The complexity of the system implies its vulnerability. Any changes in the pathways of protein kinases may be implicated in pathological processes .

Biochemical Pathways

Protein phosphorylation plays an important role in cellular pathways, including cell cycle regulation, metabolism, differentiation, and survival . The protein kinase superfamily network consists of 518 members involved in intrinsic or extrinsic interaction processes . Kinases catalyze a series of phosphorylation reactions, transferring groups from adenosine triphosphate to specific segments of cellular molecular pathways . These enzymes, referred to as kinases, are responsible for this process . The deregulation of kinases serves as a hallmark of significant changes in various cellular functions, including cell cycle regulation, differentiation, survival, proliferation, apoptosis, growth, and signal transduction pathways .

Pharmacokinetics

The pharmacokinetics of kinase inhibitors often involve a relatively good absorption and distribution, a strong hepatic metabolism, and a mainly biliary excretion .

Result of Action

The molecular and cellular effects of PKIs are diverse and depend on the specific kinase being targeted. For example, kinase inhibitors can be used for their anti-inflammatory, anti-fibrotic activity along with cytokine suppression in cases of COVID . They can affect basal heart function by the modulation of oxidative stress and activation of some proteins of the contraction–relaxation cycle .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PKIs. For instance, the presence of other drugs or substances can affect the absorption, distribution, metabolism, and excretion of PKIs . Additionally, genetic polymorphisms in metabolizing enzymes and transporters can influence the pharmacokinetics and pharmacodynamics of PKIs

未来方向

Several potential drugs under different stages of clinical trials are discussed, including their relevance to cancer, diabetes, obesity, cardiovascular, neurological, and auto-immune and inflammatory disease, among other disorders . The book also addresses the challenges and opportunities for future kinase inhibitor development .

属性

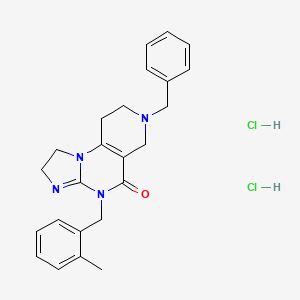

IUPAC Name |

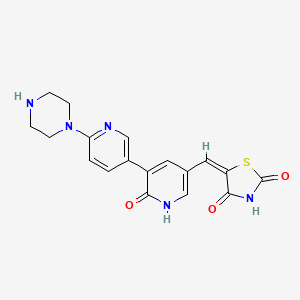

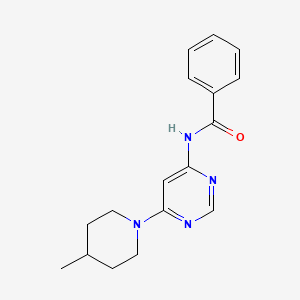

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26)/b14-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUKWWWCNSTFHL-RIYZIHGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary target of H-7?

A1: H-7 is a broad-spectrum protein kinase inhibitor that primarily targets protein kinase C (PKC). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does H-7 interact with PKC?

A2: H-7 competes with ATP for binding to the catalytic site of PKC, thereby inhibiting its kinase activity. []

Q3: Does H-7 inhibit other kinases besides PKC?

A3: Yes, H-7 also inhibits other protein kinases, including cAMP-dependent protein kinase (PKA), but with lower potency compared to PKC. [, , , , , , , ]

Q4: What are the downstream effects of H-7-mediated PKC inhibition?

A4: Inhibiting PKC with H-7 can lead to diverse downstream effects depending on the cell type and specific signaling pathways involved. Some observed effects include:

- Inhibition of cell proliferation: Observed in HL-60 cells, Daudi cells, and NIH/3T3 cells. [, , ]

- Blockade of cell differentiation: Prevents calcitriol-induced differentiation of HL-60 cells into monocytes. []

- Suppression of cytokine production: Inhibits interleukin-1 alpha production in human vascular endothelial cells. []

- Alteration of ion channel activity: Affects chloride conductance in zymogen granules and potassium currents in neuronal cells. [, ]

- Modulation of cellular responses to external stimuli: Influences neutrophil chemotaxis, HDL3-induced phospholipase C activity in platelets, and the effects of forskolin on neuronal excitability. [, , ]

Q5: What is the molecular formula and weight of H-7?

A5: The molecular formula of H-7 is C19H25N3O3S • 2HCl, and its molecular weight is 432.4 g/mol (free base) and 522.5 g/mol (dihydrochloride salt). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)

![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)

![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)